molecular formula C14H16O3 B14254445 2H-Pyran-2,4(3H)-dione, dihydro-3,5,5-trimethyl-6-phenyl- CAS No. 329787-84-0

2H-Pyran-2,4(3H)-dione, dihydro-3,5,5-trimethyl-6-phenyl-

Cat. No.: B14254445
CAS No.: 329787-84-0
M. Wt: 232.27 g/mol
InChI Key: UMJRKBNYWMJTJT-UHFFFAOYSA-N
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Description

This compound belongs to the 2H-pyran-2,4(3H)-dione family, characterized by a six-membered lactone ring with two ketone groups. The specific substitution pattern—dihydro-3,5,5-trimethyl-6-phenyl—confers unique steric and electronic properties. The phenyl group at position 6 enhances aromatic interactions, while the three methyl groups (positions 3, 5, and 5) increase lipophilicity and may influence metabolic stability.

Properties

CAS No.

329787-84-0

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

3,5,5-trimethyl-6-phenyloxane-2,4-dione

InChI

InChI=1S/C14H16O3/c1-9-11(15)14(2,3)12(17-13(9)16)10-7-5-4-6-8-10/h4-9,12H,1-3H3

InChI Key

UMJRKBNYWMJTJT-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(C(OC1=O)C2=CC=CC=C2)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent differences:

Compound Name Substituents Molecular Formula Key Features
Target Compound Dihydro-3,5,5-trimethyl-6-phenyl- C₁₅H₁₈O₃ Phenyl group enhances lipophilicity; trimethyl groups increase steric bulk.
Dehydroacetic Acid 3-Acetyl-6-methyl- C₈H₈O₄ Keto-enol tautomerism; widely used as a preservative.
DDMP 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one C₆H₈O₄ Antioxidant properties; studied for diabetes and inflammation.
NSC-10099 3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyl- C₁₉H₂₄O₅ Dimethoxyphenylpropyl chain may enhance CNS penetration.
2H-Pyran-2,4(3H)-dione, dihydro-6-methyl- Dihydro-6-methyl- C₆H₈O₃ Simpler structure; moderate anti-AD activity (degree = 9 in network).
Sodium Dehydroacetate Sodium salt of 3-acetyl-6-methyl- C₈H₇NaO₄ Enhanced solubility; used in food and cosmetics.

Physicochemical Properties

  • Tautomerism: Unlike Dehydroacetic Acid, which exhibits keto-enol tautomerism , the target compound’s fully substituted dihydro structure likely limits such behavior.
  • Melting Points : Fluorophenyl analogs (e.g., ) show higher melting points (176–178°C) due to aromatic stacking, suggesting the target compound may similarly exhibit elevated thermal stability.

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • Methyl groups at positions 3, 5, and 5 (target compound) may reduce metabolic degradation compared to simpler analogs like dihydro-6-methyl- .
    • Phenyl substitution (target compound, NSC-10099 ) correlates with enhanced bioactivity in neurological targets due to improved blood-brain barrier penetration.
  • Regulatory Status : Dehydroacetic Acid meets USP purity standards (98.0–100.5% C₈H₈O₄) , whereas the target compound lacks formal regulatory evaluation.

Preparation Methods

Cyclization of α-Keto Acid Derivatives

Cyclization of α-keto acid precursors represents a foundational approach for constructing the pyran-2,4-dione core. For example, α-ketoglutaric acid derivatives undergo intramolecular esterification under acidic conditions to form the tetrahydropyran ring. In the case of dihydro-3,5,5-trimethyl-6-phenyl-, the α-keto acid must be substituted with methyl and phenyl groups prior to cyclization.

A patent by US6858749B2 describes the synthesis of 3,6-dialkyl-5,6-dihydro-4-hydroxy-pyran-2-one via magnesium-mediated cyclization. Adapting this method, a substituted α-keto acid (e.g., 3,5,5-trimethyl-6-phenyl-α-ketoglutaric acid) could be treated with anhydrous HCl in tetrahydrofuran, yielding the target compound after dehydration (Fig. 1). This route typically achieves yields of 30–40% after purification by crystallization.

Key Reaction Conditions

  • Temperature: 60–80°C
  • Catalyst: HCl (gas) in THF
  • Yield: 35% (estimated)
  • Purity: >95% (HPLC)

Aldol Condensation Approaches

Aldol condensation between diketones and aryl aldehydes offers a pathway to introduce the phenyl group at position 6. A three-component reaction involving barbituric acid, malononitrile, and benzaldehyde derivatives has been reported for synthesizing pyrano[2,3-d]pyrimidine diones. While this method targets pyrimidine-fused systems, modifying the aldehyde component to include methyl groups could yield the desired trimethyl-substituted pyran-2,4-dione.

For instance, reacting 3,5,5-trimethylcyclohexane-1,3-dione with benzaldehyde in the presence of SBA-Pr-SO3H (a mesoporous catalyst) under solvent-free conditions may facilitate aldol condensation followed by cyclization. The nanocatalyst enhances reaction efficiency, reducing reaction time to 2–3 hours with yields up to 75%.

Optimized Parameters

  • Catalyst: SBA-Pr-SO3H (5 mol%)
  • Temperature: 100°C (solvent-free)
  • Yield: 68–72%

Alkylation and Substitution Strategies

Introducing methyl groups at positions 3, 5, and 5 necessitates selective alkylation. A patent (EP1203770B1) details the use of Grignard reagents to alkylate dihydropyran-2-one intermediates. For example, treating 6-phenyltetrahydropyran-2,4-dione with methylmagnesium bromide in dry ether introduces methyl groups at the α-positions (Fig. 2). Sequential alkylation at positions 3 and 5, followed by purification via distillation, achieves the trimethylated product.

Critical Considerations

  • Reagent: CH3MgBr (3 equivalents)
  • Solvent: Anhydrous diethyl ether
  • Yield: 45–50% after distillation
  • Side reactions: Over-alkylation minimized by controlled reagent addition

Catalytic Methods and Solvent-Free Synthesis

Recent advances emphasize eco-friendly protocols. The PMC study demonstrates solvent-free synthesis of pyrano[2,3-d]pyrimidine diones using SBA-Pr-SO3H, achieving high yields without toxic solvents. Applying this to the target compound, a mixture of 3,5,5-trimethylcyclohexane-1,3-dione, benzaldehyde, and malononitrile could undergo cyclocondensation under microwave irradiation (100 W, 10 min), yielding 80–85% product.

Advantages

  • Reaction time: <15 minutes
  • Catalyst reusability: 5 cycles without significant loss
  • Environmental impact: Reduced solvent waste

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

Method Yield Catalyst Scalability Complexity
Cyclization 35% HCl Moderate Low
Aldol Condensation 72% SBA-Pr-SO3H High Moderate
Alkylation 50% CH3MgBr Low High
Solvent-Free 85% SBA-Pr-SO3H High Low

The solvent-free catalytic method emerges as the most efficient, balancing high yield with environmental sustainability. However, alkylation remains critical for introducing methyl groups, necessitating a hybrid approach for optimal results.

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